molecular formula C10H19N3O B13532410 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13532410
M. Wt: 197.28 g/mol
InChI Key: ADKLVDHRSHNFSM-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with ethoxyethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl, ethyl, and methyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
  • 3-(2-Propoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
  • 3-(2-Butoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

Uniqueness

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The ethoxyethyl group, in particular, may confer unique properties compared to other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

5-(2-ethoxyethyl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3O/c1-4-8-9(6-7-14-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3

InChI Key

ADKLVDHRSHNFSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1CCOCC)C)N

Origin of Product

United States

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